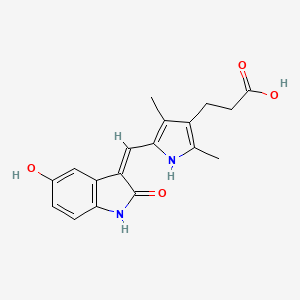

5-Hydroxy-TSU-68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |

InChI Key |

APJYZRJDCRLKDI-ZSOIEALJSA-N |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)O)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)O)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TSU-68 (Orantinib) and its Metabolite, 6-Hydroxy-TSU-68

A Note on 5-Hydroxy-TSU-68: Initial searches for "this compound" did not yield a specifically identified compound with this name. However, the literature extensively documents 6-Hydroxy-TSU-68 as a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib or SU6668). It is highly probable that the query for "this compound" refers to this known metabolite. This guide will therefore focus on the parent compound, TSU-68, and its well-documented derivative, 6-Hydroxy-TSU-68.

Introduction

TSU-68 (Orantinib) is a potent, orally bioavailable, small-molecule inhibitor of several receptor tyrosine kinases (RTKs) that are critical mediators of angiogenesis, tumor growth, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). By competitively inhibiting the ATP binding site of these kinases, TSU-68 effectively blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells. This comprehensive guide provides a detailed overview of the chemical structure, properties, biological activity, and relevant experimental protocols for TSU-68 and its metabolite, 6-Hydroxy-TSU-68, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structures of TSU-68 and its metabolite, 6-Hydroxy-TSU-68, are presented below, followed by a table summarizing their key chemical and physical properties.

Figure 1: Chemical Structures

-

TSU-68 (Orantinib): 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

-

6-Hydroxy-TSU-68: 3-[5-[[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid

| Property | TSU-68 (Orantinib) | 6-Hydroxy-TSU-68 |

| IUPAC Name | 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | 3-[5-[[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |

| Synonyms | SU6668, Orantinib, NSC 702827 | - |

| CAS Number | 252916-29-3 | 1035154-49-4 |

| Molecular Formula | C₁₈H₁₈N₂O₃ | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 310.35 g/mol | 326.35 g/mol |

| Appearance | Crystalline solid | - |

| Solubility | DMSO: ≥ 15.5 mg/mL | - |

| SMILES | CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | O=C(O)CCC1=C(C)NC(/C=C2C(NC3=C\2C=CC(O)=C3)=O)=C1C |

Biological Activity and Mechanism of Action

TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases. The inhibitory activities are summarized in the table below.

| Target | Inhibition Metric | Value |

| PDGFRβ | Ki | 8 nM |

| VEGFR-2 (KDR/Flk-1) | Ki | 2.1 µM |

| FGFR1 | Ki | 1.2 µM |

| c-Kit | IC₅₀ | 0.1 - 1 µM |

TSU-68 has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and to induce apoptosis in various tumor cell lines. In vivo, TSU-68 has demonstrated significant anti-tumor efficacy in a range of human tumor xenograft models, including colon, lung, and melanoma. The inhibition of PDGFRβ signaling also affects the recruitment of pericytes, leading to the normalization of tumor vasculature.

Signaling Pathways

TSU-68 targets the ATP-binding site of VEGFR-2, PDGFRβ, and FGFR1, thereby inhibiting the initiation of their downstream signaling cascades. The following diagrams illustrate these pathways and the point of inhibition by TSU-68.

Caption: VEGFR-2 Signaling Pathway Inhibition by TSU-68.

Caption: PDGFRβ Signaling Pathway Inhibition by TSU-68.

Caption: FGFR1 Signaling Pathway Inhibition by TSU-68.

Experimental Protocols

Synthesis of TSU-68 (Orantinib)

A general synthetic scheme for TSU-68 involves the condensation of 2,4-dimethyl-3-(2-carboxyethyl)pyrrole with 3,3-di(methylthio)oxindole, followed by hydrolysis.

Workflow Diagram:

Caption: General Synthesis Workflow for TSU-68.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of TSU-68 against target receptor tyrosine kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2, PDGFRβ, or FGFR1 kinase domains are used. A generic tyrosine-containing peptide (e.g., poly(Glu, Tyr) 4:1) serves as the substrate.

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100).

-

Reaction Mixture: In a 96-well plate, combine the kinase, substrate, and varying concentrations of TSU-68 (typically in DMSO, with final DMSO concentration ≤1%).

-

Initiation and Incubation: Initiate the reaction by adding ATP (at a concentration near the Km for each kinase). Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.

-

Data Analysis: Calculate the percentage of inhibition for each TSU-68 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of TSU-68 on the proliferation of endothelial or tumor cells.

Methodology:

-

Cell Culture: Plate HUVECs or a relevant tumor cell line (e.g., HT-29 colon cancer cells) in 96-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of TSU-68. For endothelial cell assays, the medium should be supplemented with a growth factor (e.g., VEGF or bFGF) to stimulate proliferation.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.

-

Data Analysis: Determine the concentration of TSU-68 that inhibits cell proliferation by 50% (IC₅₀).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer TSU-68 orally (e.g., by gavage) at a specified dose and schedule (e.g., 50-100 mg/kg, once or twice daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for markers of proliferation and angiogenesis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

TSU-68 (Orantinib) is a well-characterized multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities. Its mechanism of action, centered on the inhibition of VEGFR-2, PDGFRβ, and FGFR1, is supported by a substantial body of preclinical data. Its primary metabolite, 6-Hydroxy-TSU-68, has been identified, and further investigation into its biological activity may provide additional insights into the overall pharmacological profile of TSU-68. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the fields of oncology and drug discovery.

An In-depth Technical Guide on the Synthesis, Purification, and Biological Activity of TSU-68 and the Potential Synthesis of its Hydroxylated Derivatives

Disclaimer: The compound "5-Hydroxy-TSU-68" is not a readily characterized substance with established synthesis protocols in publicly available scientific literature. It is likely a metabolite of the well-known anti-angiogenic agent TSU-68 (also known as Orantinib or SU6668). This guide will focus on the synthesis and purification of the parent compound, TSU-68, and will provide a theoretical approach to the synthesis of a hydroxylated derivative based on general chemical principles. The experimental protocols provided are representative and compiled from general synthetic methodologies for similar chemical structures.

Introduction to TSU-68 (Orantinib)

TSU-68 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), all of which are crucial mediators of tumor angiogenesis and growth. By inhibiting these pathways, TSU-68 effectively cuts off the blood supply to tumors, leading to the suppression of tumor growth and metastasis. Its chemical name is (Z)-3-[2,4-dimethyl-5-((2-oxo-1,2-dihydroindol-3-ylidene)methyl)-1H-pyrrol-3-yl]propanoic acid.

Synthesis of TSU-68 (Orantinib)

The synthesis of TSU-68 can be approached as a convergent synthesis, involving the preparation of two key intermediates: a substituted pyrrole and an oxindole, followed by their condensation and final deprotection.

Overall Synthetic Scheme

A plausible synthetic route for TSU-68 is outlined below. This represents a general strategy for the formation of the indolinone-pyrrole scaffold.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of the Pyrrole Intermediate (3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid)

-

Step 1: Hydrogenolysis of Benzyl Ester. To a solution of 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

-

Step 2: Decarboxylation. The resulting carboxylic acid is heated in a high-boiling point solvent (e.g., diphenyl ether) or neat under vacuum to induce decarboxylation, affording 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid methyl ester.

-

Step 3: Saponification. The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or THF). Acidification with a mineral acid (e.g., HCl) precipitates the desired product, 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

Protocol 2.2.2: Synthesis of Oxindole

-

Oxindole is commercially available. If a substituted oxindole were required, it could be synthesized from the corresponding substituted aniline via a Sandmeyer reaction followed by cyclization.

Protocol 2.2.3: Condensation and Formation of TSU-68

-

A mixture of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid and oxindole (1:1 molar ratio) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture.

-

The reaction is heated to reflux for several hours until the condensation is complete (monitored by TLC or LC-MS).

-

Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield crude TSU-68.

Quantitative Data

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| PDGFRβ | 8 nM | 0.06 µM |

| VEGFR2 (Flk-1/KDR) | 2.1 µM | 2.4 µM |

| FGFR1 | 1.2 µM | 3.0 µM |

| c-Kit | - | 0.1-1 µM |

Data compiled from various sources.

Purification of TSU-68

The crude TSU-68 obtained from the synthesis typically requires purification to achieve the high purity needed for biological assays and in vivo studies (>98%).

Protocol 3.1: Recrystallization

-

The crude TSU-68 can be purified by recrystallization from a suitable solvent system, such as ethanol/water, methanol, or ethyl acetate/hexanes.

-

The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol 3.2: Column Chromatography

-

For higher purity, silica gel column chromatography can be employed.

-

A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a column.

-

The crude TSU-68 is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the column.

-

The compound is eluted using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid.

-

Fractions are collected and analyzed by TLC. Those containing the pure product are combined, and the solvent is removed under reduced pressure.

Protocol 3.3: Preparative HPLC

-

For the highest purity, preparative reverse-phase high-performance liquid chromatography (HPLC) can be used.

-

Column: A C18 preparative column is typically used.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid.

-

The purified fractions are collected, and the solvent is removed by lyophilization to obtain the final product as a pure solid.

Theoretical Synthesis of this compound

As "this compound" is not a described compound, we can propose a hypothetical synthetic route to introduce a hydroxyl group at the 5-position of the oxindole ring of TSU-68. This would involve starting with a 5-hydroxyoxindole or introducing the hydroxyl group at a later stage.

Retrosynthetic Approach:

Forward Synthesis Approach (Hypothetical):

-

Starting Material: 5-Hydroxyoxindole would be the key starting material for the oxindole component.

-

Condensation: 5-Hydroxyoxindole would be condensed with the pyrrole aldehyde intermediate as described in Protocol 2.2.3. The hydroxyl group would likely need to be protected (e.g., as a benzyl or silyl ether) prior to the condensation reaction to prevent side reactions.

-

Deprotection: Following the condensation, the protecting group on the hydroxyl function would be removed to yield this compound.

Alternatively, direct hydroxylation of TSU-68 could be attempted, although this would likely lead to a mixture of isomers and be difficult to control.

Signaling Pathways Inhibited by TSU-68

TSU-68 exerts its anti-angiogenic effects by inhibiting multiple RTKs. The primary signaling cascades affected are the VEGFR, PDGFR, and FGFR pathways.

This diagram illustrates how TSU-68 blocks the binding of ATP to the kinase domains of VEGFR, PDGFR, and FGFR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and Ras/MEK/ERK pathways. This ultimately leads to a reduction in cell proliferation, migration, survival, and angiogenesis.

The Multi-Targeted Tyrosine Kinase Inhibitor TSU-68: A Technical Overview of its Anti-Cancer Mechanism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the mechanism of action of TSU-68 (also known as SU6668 or Orantinib). Extensive literature searches did not yield specific data on a "5-Hydroxy-TSU-68" metabolite. Therefore, this guide details the activity of the parent compound, TSU-68.

Executive Summary

TSU-68 is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor angiogenesis and growth. By competitively targeting the ATP-binding sites of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), TSU-68 effectively abrogates key signaling pathways responsible for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment and tumor cell growth. This technical guide provides a comprehensive overview of the mechanism of action of TSU-68 in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Inhibition of Key Angiogenic RTKs

TSU-68 functions as an ATP-competitive inhibitor, targeting the catalytic domains of several key RTKs. Its oxindole core acts as an adenine mimetic, allowing it to bind to the ATP pocket of these kinases and prevent their autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets of TSU-68 are:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1): A primary mediator of VEGF-driven angiogenesis, crucial for tumor blood vessel formation.

-

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stability of newly formed blood vessels.

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in tumor angiogenesis and the proliferation of some tumor cells.

By simultaneously inhibiting these receptors, TSU-68 exerts a potent anti-angiogenic and anti-tumor effect.[1][2]

Quantitative Inhibition Data

The inhibitory potency of TSU-68 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Table 1: Biochemical Inhibition of Receptor Tyrosine Kinases by TSU-68

| Target Kinase | Inhibition Constant (Ki) | Assay Type |

| PDGFRβ | 8 nM[3] | Cell-free autophosphorylation assay |

| VEGFR-2 (Flk-1/KDR) | 2.1 µM[3] | Cell-free trans-phosphorylation assay |

| FGFR1 | 1.2 µM[3] | Cell-free trans-phosphorylation assay |

Table 2: Cellular Inhibition by TSU-68

| Cell Process/Target | Cell Line | IC50 Value |

| VEGF-driven mitogenesis | HUVECs | 0.34 µM[3][4] |

| FGF-driven mitogenesis | HUVECs | 9.6 µM[3][4] |

| c-Kit autophosphorylation | MO7E (human myeloid leukemia) | 0.1 - 1 µM[3] |

| SCF-induced proliferation | MO7E (human myeloid leukemia) | 0.29 µM[3] |

Signaling Pathways and Cellular Effects

The inhibition of VEGFR, PDGFR, and FGFR by TSU-68 leads to the disruption of multiple downstream signaling pathways and a cascade of anti-cancer cellular effects.

Disruption of Downstream Signaling

TSU-68 has been shown to inhibit the phosphorylation of downstream signaling molecules, such as ERK1/2, which are involved in cell proliferation and survival.[3] By blocking the activation of these pathways in endothelial cells, TSU-68 prevents their proliferation and migration, which are essential steps in angiogenesis.

Cellular Consequences

The primary cellular effects of TSU-68 are:

-

Inhibition of Endothelial Cell Mitogenesis: TSU-68 effectively blocks the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF and FGF.[3][4]

-

Induction of Apoptosis: TSU-68 has been shown to induce apoptosis in both vascular endothelial cells and some tumor cells.[2][3] In human myeloid leukemia MO7E cells, TSU-68 induces apoptosis.[3]

-

Anti-proliferative Effects on Tumor Cells: While the primary mechanism is anti-angiogenic, TSU-68 also exhibits direct anti-proliferative effects on certain tumor cell lines, such as the SCF-dependent MO7E cells.[3]

In Vivo Anti-Tumor and Anti-Angiogenic Activity

Preclinical studies in various xenograft models have demonstrated the potent in vivo efficacy of TSU-68.

Tumor Growth Inhibition

Oral administration of TSU-68 has resulted in significant tumor growth inhibition in a broad range of human tumor xenograft models, including colon, lung, melanoma, glioma, and ovarian cancers.[1][5][6]

Table 3: In Vivo Tumor Growth Inhibition by TSU-68

| Tumor Model | Administration | Dose | Outcome |

| HEC1A (endometrial cancer) | Oral, daily | 200 mg/kg/day | Significant tumor proliferation inhibition[6] |

| HT-29 (colon carcinoma) | Oral, twice daily | 200 mg/kg | Significant inhibition of subcutaneous tumor growth[5][7] |

| WiDr (colon carcinoma) | Oral, twice daily | 200 mg/kg | Significant inhibition of subcutaneous tumor growth[5][7] |

| Various human tumor xenografts | Oral or i.p. | 75-200 mg/kg | Significant growth inhibition[3] |

Inhibition of Angiogenesis

TSU-68 has been shown to effectively suppress tumor-associated angiogenesis. In vivo studies have demonstrated a decrease in microvessel density and a reduction in tumor blood flow upon treatment with TSU-68.[8][9] It also leads to tumor vascular normalization, which can improve the delivery of other cytotoxic agents.[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of TSU-68.

Receptor Tyrosine Kinase Inhibition Assay (Cell-free)

This assay quantifies the ability of TSU-68 to inhibit the trans-phosphorylation activity of purified kinase domains.

Protocol:

-

96-well microtiter plates are coated with a peptide substrate like poly-Glu,Tyr.

-

Excess protein binding sites are blocked with Bovine Serum Albumin (BSA).

-

Purified recombinant kinase domains (e.g., GST-Flk-1) are added to the wells.

-

TSU-68 is added at a range of concentrations.

-

The kinase reaction is initiated by the addition of ATP and MgCl2.

-

After incubation, the reaction is stopped, and the plates are washed.

-

The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.

-

The absorbance is measured to determine the extent of inhibition.

Cellular Tyrosine Phosphorylation Assay (Western Blot)

This assay determines the effect of TSU-68 on the phosphorylation of its target receptors within a cellular context.

Protocol:

-

Cells (e.g., HUVECs or NIH-3T3 cells overexpressing a target receptor) are serum-starved and then pre-treated with various concentrations of TSU-68.

-

The cells are then stimulated with the appropriate ligand (e.g., VEGF for HUVECs) to induce receptor autophosphorylation.

-

The cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[10][11][12][13]

-

The membrane is blocked and then probed with a primary antibody specific for the phosphorylated form of the target receptor.

-

A secondary antibody conjugated to HRP is used for detection via chemiluminescence.[12]

-

The membrane is also probed for the total amount of the receptor as a loading control.

Endothelial Cell Mitogenesis Assay

This assay measures the effect of TSU-68 on the proliferation of endothelial cells.

Protocol:

-

HUVECs are seeded in 96-well plates in low-serum medium.

-

After attachment, the cells are treated with various concentrations of TSU-68.

-

The cells are then stimulated with a mitogen, such as VEGF or FGF.

-

After a set incubation period (e.g., 72 hours), cell proliferation is assessed using methods such as MTT assay or BrdU incorporation.

-

The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

This type of study evaluates the anti-tumor efficacy of TSU-68 in a living organism.

Protocol:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a certain volume, the mice are randomized into treatment and control groups.

-

TSU-68 is administered, typically orally, on a daily schedule. The control group receives a vehicle solution.

-

Tumor size is measured regularly with calipers, and tumor volume is calculated.

-

The body weight and overall health of the mice are monitored to assess toxicity.

-

At the end of the study, the tumors may be excised for further analysis, such as immunohistochemistry for microvessel density.

Conclusion

TSU-68 is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily through the inhibition of key angiogenic pathways mediated by VEGFR, PDGFR, and FGFR. Its ability to disrupt tumor vasculature, inhibit endothelial cell proliferation, and, in some cases, directly impact tumor cell growth, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of TSU-68 and similar multi-targeted anti-angiogenic therapies.

References

- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo assessment of antiangiogenic activity of SU6668 in an experimental colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. genscript.com [genscript.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. nacalai.com [nacalai.com]

The Biological Activity of TSU-68 (Orantinib): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activity of TSU-68 (SU6668, Orantinib). While 5-Hydroxy-TSU-68 is a known metabolite of TSU-68, detailed information regarding its specific biological activity, inhibitory constants, and distinct mechanistic pathways is not extensively available in publicly accessible scientific literature. Therefore, this document will detail the well-documented activities of the parent compound, TSU-68.

Executive Summary

TSU-68, also known as SU6668 or Orantinib, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets key mediators of angiogenesis, a critical process in tumor growth and metastasis. This guide provides a comprehensive overview of the biological activity of TSU-68, including its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Mechanism of Action

TSU-68 functions as an ATP-competitive inhibitor of several receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation. Its primary targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1): A key mediator of VEGF-stimulated endothelial cell proliferation and migration.

-

Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in the recruitment of pericytes and smooth muscle cells, which are essential for blood vessel maturation and stability.

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in tumor angiogenesis and cell survival.

By inhibiting these receptors, TSU-68 effectively cuts off the blood supply to tumors, thereby inhibiting their growth and potential for metastasis. The inhibitory action of TSU-68 on these kinases leads to the downstream suppression of signaling cascades responsible for cell proliferation and survival.

Quantitative Biological Activity Data

The inhibitory activity of TSU-68 has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| PDGFRβ | 8 nM | 0.06 µM | ATP-competitive inhibition of autophosphorylation. |

| FGFR1 | 1.2 µM | 3.04 µM | ATP-competitive inhibition of trans-phosphorylation. |

| VEGFR-2 (Flk-1/KDR) | 2.1 µM | 2.43 µM | ATP-competitive inhibition of trans-phosphorylation. |

| c-Kit | - | 0.1 - 1 µM | Inhibition of stem cell factor (SCF) receptor autophosphorylation. |

| Aurora Kinase B | - | 35 nM | - |

| Aurora Kinase C | - | 210 nM | - |

| EGFR | > 100 µM | - | No significant inhibitory activity. |

Table 2: Cellular Activity

| Cell Type | Assay | Stimulant | IC50 |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Mitogenesis Assay | VEGF | 0.34 µM |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Mitogenesis Assay | FGF | 9.6 µM |

| MO7E (Human Myeloid Leukemia) | Proliferation Assay | SCF | 0.29 µM |

| TMK-1 (Gastric Cancer) | MTT Assay | - | 22.6 µg/ml |

| MKN-45 (Gastric Cancer) | MTT Assay | - | 31.8 µg/ml |

| MKN-74 (Gastric Cancer) | MTT Assay | - | 26.7 µg/ml |

| HUVECs | MTT Assay | - | 8.9 µg/ml |

Signaling Pathways Modulated by TSU-68

TSU-68 exerts its anti-angiogenic and anti-tumor effects by interfering with key signaling pathways initiated by VEGF, PDGF, and FGF.

Inhibition of Angiogenesis Signaling

The binding of growth factors like VEGF and PDGF to their respective receptors (VEGFR-2 and PDGFRβ) on endothelial cells and pericytes triggers receptor dimerization and autophosphorylation. This creates docking sites for downstream signaling molecules, activating pathways such as the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, migration, and survival. TSU-68 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.

In Vivo Efficacy

Oral or intraperitoneal administration of TSU-68 has demonstrated significant anti-tumor activity in a wide range of human tumor xenograft models in athymic mice.

Table 3: In Vivo Tumor Models with Demonstrated TSU-68 Efficacy

| Tumor Type | Cell Line | Efficacy |

| Glioma | C6, SF763T | Significant growth inhibition. |

| Melanoma | A375 | Significant growth inhibition. |

| Lung Cancer | H460, Calu-6 | Significant growth inhibition. |

| Colon Cancer | Colo205 | Significant growth inhibition. |

| Ovarian Cancer | SKOV3TP5 | Significant growth inhibition. |

| Epidermoid Carcinoma | A431 | Significant growth inhibition. |

Studies have shown that TSU-68 can induce the regression of large, established tumors. Furthermore, it has been shown to suppress tumor angiogenesis and decrease vessel permeability in vivo.

Experimental Protocols

Biochemical Tyrosine Kinase Assays (Trans-phosphorylation)

This protocol is a generalized representation based on published methods.

-

Plate Preparation: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.

-

Blocking: Excess protein binding sites are blocked with a solution of 1-5% (w/v) Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

-

Kinase Reaction: Purified recombinant kinase domains (e.g., GST-Flk-1, GST-FGFR1) are added to the wells in a kinase buffer containing ATP and the test compound (TSU-68) at various concentrations.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25°C).

-

Detection: The amount of substrate phosphorylation is quantified. This is often achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) followed by the addition of a chromogenic or chemiluminescent substrate.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation (Mitogenesis) Assay

This protocol is a generalized representation based on published methods.

-

Cell Seeding: Cells (e.g., HUVECs) are seeded in 96-well plates in their respective growth media and allowed to attach.

-

Quiescence: The cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.

-

Treatment: The cells are pre-incubated with various concentrations of TSU-68 for a specified time (e.g., 1 hour).

-

Stimulation: A specific mitogen (e.g., VEGF or FGF) is added to the wells to stimulate cell proliferation.

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Quantification of Proliferation: Cell proliferation is measured using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of proliferation inhibition against the concentration of TSU-68.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation based on published methods.

-

Cell Implantation: A suspension of human tumor cells (e.g., A431, C6) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

-

Randomization: Mice are randomized into control and treatment groups.

-

Treatment Administration: TSU-68 is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treatment groups.

Pharmacokinetics and Metabolism

Clinical studies have investigated the pharmacokinetics of TSU-68. After oral administration, plasma concentrations are dose-dependent. Interestingly, repeated administration has been shown to result in lower plasma concentrations, suggesting that TSU-68 may induce its own metabolism. This autoinduction is likely due to the induction of microsomal oxidase activity in the liver. As mentioned, this compound is a known human metabolite.

Conclusion

TSU-68 is a potent, multi-targeted inhibitor of receptor tyrosine kinases that play a critical role in angiogenesis and tumor progression. Its ability to inhibit VEGFR-2, PDGFRβ, and FGFR1 translates into significant anti-tumor efficacy in a broad range of preclinical models. While the parent compound has been extensively studied, further research into the specific biological activities of its metabolites, such as this compound, would provide a more complete understanding of its overall pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the development of anti-cancer therapies.

In-depth Technical Guide: The Quest for 5-Hydroxy-TSU-68

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and chemical databases, it has been determined that 5-Hydroxy-TSU-68 is not a readily identified or characterized compound. While the parent compound, TSU-68 (also known as SU6668 and Orantinib), is a well-documented multi-targeted receptor tyrosine kinase inhibitor, specific information regarding a 5-hydroxylated derivative is not available in the public domain.

Investigations into the metabolism of TSU-68 suggest that it undergoes oxidative metabolism, a process that can introduce hydroxyl groups.[1] PubChem, a comprehensive database of chemical molecules, lists several metabolites of TSU-68, designated as TSU-68 metabolite 1, 2, and 3; however, their precise chemical structures have not been elucidated in the available literature.[2]

Therefore, this guide will focus on the discovery and initial characterization of the parent compound, TSU-68 , providing the detailed information requested with the caveat that data for a "5-Hydroxy" derivative is currently unavailable.

TSU-68 (SU6668/Orantinib): Discovery and Initial Characterization

TSU-68 is a synthetic, orally bioavailable small molecule that functions as a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth.[3][4][5] Its discovery was a result of rational drug design aimed at targeting key signaling pathways involved in cancer progression.

Mechanism of Action

TSU-68 competitively inhibits the ATP binding site of the intracellular tyrosine kinase domains of:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) , particularly VEGFR2 (KDR/Flk-1)

-

Platelet-Derived Growth Factor Receptors (PDGFRs) , with high potency against PDGFRβ

-

Fibroblast Growth Factor Receptors (FGFRs) , notably FGFR1

By blocking the autophosphorylation and activation of these receptors, TSU-68 effectively inhibits downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, as well as the recruitment of pericytes, ultimately leading to the inhibition of angiogenesis and tumor growth.[3][4][5]

Quantitative Data

The following tables summarize the key in vitro inhibitory activities of TSU-68 against its primary targets and its effects on cellular processes.

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| PDGFRβ | 8 nM | - |

| VEGFR2 (Flk-1) | 2.1 µM | - |

| FGFR1 | 1.2 µM | - |

| c-Kit | - | 0.1 - 1 µM |

Data compiled from multiple sources.[3][4][6][7]

| Cellular Process | Cell Line | IC50 |

| VEGF-driven Mitogenesis | HUVEC | 0.34 µM |

| FGF-driven Mitogenesis | HUVEC | 9.6 µM |

| SCF-induced Proliferation | MO7E | 0.29 µM |

Data compiled from multiple sources.[6][7]

Experimental Protocols

Kinase Assays (General Protocol)

The inhibitory activity of TSU-68 on receptor tyrosine kinases was determined using in vitro kinase assays. A general protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ, FGFR1) and a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.

-

Compound Dilution: TSU-68 is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and TSU-68 are incubated in the presence of ATP (often radiolabeled, e.g., [γ-33P]ATP) and MgCl2.

-

Detection of Phosphorylation: The amount of phosphate incorporated into the substrate is quantified. For radiolabeled assays, this is typically done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with anti-phosphotyrosine antibodies are used.

-

IC50 Determination: The concentration of TSU-68 that inhibits 50% of the kinase activity is calculated from the dose-response curve.

Cell Proliferation Assays (MTT Assay)

The effect of TSU-68 on the proliferation of various cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of TSU-68 for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of TSU-68 that causes 50% inhibition of cell growth is determined.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of TSU-68 was evaluated in vivo using human tumor xenograft models in immunocompromised mice.

-

Tumor Cell Implantation: Human tumor cells are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

-

Drug Administration: TSU-68 is administered orally or via intraperitoneal injection at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Visualizations

Signaling Pathway of TSU-68 Inhibition

Caption: TSU-68 inhibits key RTKs, blocking downstream signaling and cellular responses.

Experimental Workflow for In Vivo Xenograft Study

References

- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of TSU-68 (Orantinib): A Focus on Hydroxylation and Autoinduction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. Extensive literature review indicates that while the formation of hydroxylated metabolites of TSU-68 is a key metabolic pathway, specific details regarding the definitive structure and the precise biological role of "5-Hydroxy-TSU-68" are not publicly available. This document synthesizes the existing knowledge on TSU-68 biotransformation, with a particular focus on the enzymes responsible and the clinically significant phenomenon of autoinduction.

Introduction to TSU-68 Metabolism

TSU-68, also known as Orantinib or SU6668, is an orally bioavailable small molecule that inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR)[1][2]. Its metabolism is a critical factor in its pharmacokinetic profile and therapeutic efficacy. The primary route of elimination for TSU-68 is through hepatic metabolism, with very low urinary excretion of the parent compound[1][3].

A key characteristic of TSU-68's metabolism is its autoinduction, where the drug itself stimulates the activity of the enzymes responsible for its own breakdown. This leads to a decrease in plasma concentrations of TSU-68 upon repeated administration[1][3].

Primary Metabolic Pathway: Hydroxylation

The principal metabolic transformation of TSU-68 is hydroxylation. This oxidative reaction is mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. While the exact position of the hydroxylation on the TSU-68 molecule is not specified in the available literature, this process leads to the formation of hydroxylated metabolites. PubChem lists "TSU-68 metabolite 1," "TSU-68 metabolite 2," and "TSU-68 metabolite 3" as known human metabolites, though their specific structures are not provided[4].

Role of Cytochrome P450 Isoforms: CYP1A1 and CYP1A2

In vitro studies have identified CYP1A1 and CYP1A2 as the primary cytochrome P450 isoforms responsible for the hydroxylation of TSU-68. The repeated administration of TSU-68 leads to the induction of both the mRNA and protein levels of these enzymes, which in turn increases the rate of TSU-68 metabolism[1].

The autoinduction of CYP1A1/2 is a significant clinical consideration, as it results in lower systemic exposure to TSU-68 over time. This has been observed in clinical trials where the maximum concentration (Cmax) and the area under the curve (AUC) of TSU-68 were approximately two-fold lower after repeated dosing compared to the initial dose[3].

Quantitative Data on TSU-68 Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of TSU-68 from a phase I clinical trial, illustrating the effect of autoinduction on drug exposure.

| Parameter | Day 1 | Day 8 | Day 29 |

| Cmax (Maximum Concentration) | Higher | ~2-fold lower than Day 1 | Similar to Day 8 |

| AUC (Area Under the Curve) | Higher | ~2-fold lower than Day 1 | Similar to Day 8 |

Data compiled from a Phase I study in patients with advanced solid tumors, indicating a decrease in systemic exposure after repeated administration[3].

Experimental Protocols

While specific protocols for the analysis of this compound are not available, a general methodology for studying the in vitro metabolism of TSU-68 using human liver microsomes can be outlined as follows. This approach is standard for identifying metabolic pathways and the enzymes involved.

In Vitro Metabolism of TSU-68 using Human Liver Microsomes

Objective: To identify the metabolites of TSU-68 and characterize the P450 enzymes responsible for their formation.

Materials:

-

TSU-68

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific chemical inhibitors for various CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

-

Recombinant human CYP enzymes (e.g., rCYP1A1, rCYP1A2)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

-

Incubation Setup: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and TSU-68 at a specified concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at different time points.

-

Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and identify the parent drug (TSU-68) and its metabolites. The mass spectrometer will be used to determine the mass-to-charge ratio (m/z) of the parent drug and any new peaks corresponding to potential metabolites (e.g., an increase of 16 Da for a hydroxylation event).

-

Reaction Phenotyping (Enzyme Identification):

-

Inhibitor Studies: Perform incubations in the presence of specific CYP inhibitors to determine which enzymes are involved in the metabolism of TSU-68. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Recombinant Enzyme Studies: Incubate TSU-68 with individual recombinant human CYP enzymes to confirm which isoforms are capable of metabolizing the drug.

-

Visualizing the Metabolic Pathway of TSU-68

The following diagram illustrates the known metabolic pathway of TSU-68, highlighting the role of CYP1A1 and CYP1A2 and the process of autoinduction.

Caption: Metabolic pathway of TSU-68.

Conclusion and Future Directions

The metabolism of TSU-68 is characterized by hepatic hydroxylation mediated by CYP1A1 and CYP1A2, and a significant autoinduction of these enzymes. While the formation of hydroxylated metabolites is established, the specific role of any single metabolite, including a putative this compound, remains undefined in the current scientific literature. Further research is required to isolate and characterize these metabolites, determine their biological activity, and assess their clinical relevance as potential biomarkers or contributors to the overall therapeutic and toxicological profile of TSU-68. Such studies would provide a more complete understanding of the pharmacology of this anti-cancer agent.

References

- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Evaluation of TSU-68: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the in vitro evaluation of TSU-68 (also known as Orantinib or SU6668). Extensive literature searches did not yield specific in vitro data for 5-Hydroxy-TSU-68, a likely metabolite. The information presented herein pertains to the parent compound, TSU-68, which undergoes hepatic metabolism.

Executive Summary

TSU-68 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. In vitro studies have demonstrated its significant inhibitory activity against key mediators of angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). This document provides a comprehensive overview of the in vitro evaluation of TSU-68, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Quantitative Data Summary

The inhibitory activity of TSU-68 has been quantified across various kinase assays and cell-based proliferation assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition Profile of TSU-68

| Target Kinase | Assay Type | Inhibition Metric (IC₅₀/Kᵢ) | Reference(s) |

| PDGF-Rβ | Cell-free autophosphorylation | 8 nM (Kᵢ) | [1][2][3] |

| VEGF-R1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM (Kᵢ) | [1][2] |

| FGF-R1 | Cell-free trans-phosphorylation | 1.2 µM (Kᵢ) | [1][2] |

| c-Kit | Tyrosine autophosphorylation (MO7E cells) | 0.1 - 1 µM (IC₅₀) | [1][2] |

Table 2: In Vitro Cellular Activity of TSU-68

| Cell Line | Assay Type | Effect | Inhibition Metric (IC₅₀) | Reference(s) |

| HUVECs | VEGF-driven mitogenesis | Inhibition | 0.34 µM | [1][2] |

| HUVECs | FGF-driven mitogenesis | Inhibition | 9.6 µM | [1][2] |

| MO7E | SCF-induced proliferation | Inhibition | 0.29 µM | [1][2] |

| MO7E | - | Apoptosis Induction | - | [1][2] |

| NIH-3T3 (PDGFRβ overexpressing) | PDGF-stimulated tyrosine phosphorylation | Inhibition | 0.03 - 0.1 µM (min. concentration) | [1][3] |

| HUVECs | VEGF-stimulated KDR tyrosine phosphorylation | Inhibition | 0.03 - 10 µM (dose-dependent) | [1][3] |

Experimental Protocols

Receptor Tyrosine Kinase Assays (Cell-Free)

Objective: To determine the direct inhibitory activity of TSU-68 on the kinase activity of purified or immunoprecipitated receptor tyrosine kinases.

General Methodology:

-

Kinase Source: Recombinant human kinase domains (e.g., PDGFRβ, VEGFR1, FGFR1) are used.

-

Substrate: A generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) or a specific peptide substrate is coated onto microplate wells.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of TSU-68 are incubated in a kinase reaction buffer containing ATP and necessary cofactors (e.g., Mg²⁺, Mn²⁺). TSU-68 is typically dissolved in DMSO.

-

Phosphorylation Detection: The extent of substrate phosphorylation is quantified. This is often achieved using a phospho-specific antibody that recognizes the phosphorylated substrate. The detection system can be colorimetric, fluorescent, or luminescent.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the TSU-68 concentration and fitting the data to a sigmoidal dose-response curve. Kᵢ values are determined through kinetic studies, often by assessing the effect of the inhibitor on the enzyme's reaction rate at varying substrate (ATP) concentrations, consistent with competitive inhibition.[4][5]

Cellular Phosphorylation Assays

Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.

General Methodology:

-

Cell Culture: Cells endogenously expressing or overexpressing the target receptor (e.g., NIH-3T3 cells for PDGFRβ, HUVECs for VEGFR) are cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: The specific ligand (e.g., PDGF, VEGF) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation & Western Blotting: The target receptor is immunoprecipitated from the cell lysates. The immunoprecipitates are then separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of phosphorylation. The membrane is subsequently stripped and re-probed with an antibody against the total receptor protein to confirm equal loading.

Cell Proliferation (Mitogenesis) Assays

Objective: To evaluate the effect of TSU-68 on the proliferation of cells driven by specific growth factors.

General Methodology (HUVEC Proliferation Assay):

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their growth medium.

-

Quiescence: Cells are rendered quiescent by incubation in a low-serum medium.

-

Treatment: Cells are treated with varying concentrations of TSU-68 in the presence of a mitogenic stimulus (e.g., VEGF or FGF).

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of inhibition of proliferation is calculated relative to the control (stimulated cells without inhibitor). IC₅₀ values are then determined.

Apoptosis Assays

Objective: To determine if TSU-68 induces programmed cell death in sensitive cell lines.

General Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells (e.g., MO7E human myeloid leukemia cells) are treated with TSU-68 at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Data Interpretation: The cell population is gated into four quadrants:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by TSU-68.

-

Visualizations

Signaling Pathways

Caption: TSU-68 inhibits multiple receptor tyrosine kinases, blocking downstream signaling.

Experimental Workflow: Cellular Phosphorylation Assay

Caption: Workflow for assessing inhibition of receptor phosphorylation by TSU-68.

Logical Relationship: Apoptosis Assay Interpretation

Caption: Interpreting flow cytometry results from an Annexin V/PI apoptosis assay.

References

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Phosphorylation of the Activation Loop Tyrosine 823 in c-Kit Is Crucial for Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on 5-Hydroxy-TSU-68: An In-depth Technical Guide

Disclaimer: Extensive literature searches for "5-Hydroxy-TSU-68" did not yield specific preclinical data for this particular metabolite. The following guide is based on the available information for the parent compound, TSU-68 (Orantinib), and general principles of drug metabolism. The existence and biological activity of this compound as a metabolite are inferred from studies on TSU-68's metabolism, which indicate hydroxylation as a metabolic pathway. This document serves as a foundational guide for researchers and drug development professionals, highlighting the known aspects of TSU-68 and the anticipated characteristics of its hydroxylated metabolite.

Introduction to TSU-68 (Orantinib)

TSU-68, also known as Orantinib or SU6668, is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). By inhibiting these RTKs, TSU-68 disrupts key signaling pathways involved in tumor angiogenesis and growth. Clinical and preclinical studies have demonstrated its potential as an anti-cancer agent.

The metabolic fate of TSU-68 is a critical aspect of its pharmacological profile. In vivo and in vitro studies have shown that TSU-68 undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with evidence of autoinduction of its own metabolism. While specific metabolites are not extensively characterized in the public domain, hydroxylation is a common metabolic pathway for such compounds. This guide focuses on the hypothetical but plausible metabolite, this compound.

Physicochemical Properties of TSU-68

A comprehensive understanding of the parent compound is essential when investigating its metabolites.

| Property | Value | Reference |

| Chemical Name | (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid | [1][2] |

| Synonyms | TSU-68, Orantinib, SU6668 | [2] |

| Molecular Formula | C₁₈H₁₈N₂O₃ | [3] |

| Molecular Weight | 310.35 g/mol | [3] |

| CAS Number | 252916-29-3 | [3] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (62 mg/mL) | [3] |

Proposed Metabolic Pathway of TSU-68 to this compound

The metabolism of TSU-68 is known to be mediated by CYP1A1 and CYP1A2 enzymes, leading to autoinduction. One of the observed metabolic reactions is hydroxylation. Given the chemical structure of TSU-68, the 5-position of the oxindole ring is a likely site for aromatic hydroxylation.

Pharmacokinetics of TSU-68

While pharmacokinetic data for this compound is unavailable, the data for the parent compound provides a crucial baseline.

Table 1: Pharmacokinetic Parameters of TSU-68 in Humans (Phase I Studies)

| Parameter | Dose | Value | Patient Population | Reference |

| Cmax (Day 1) | 200 mg/m² bid | ~1.5 µg/mL | Advanced solid tumors | [2] |

| Cmax (Day 8) | 200 mg/m² bid | ~0.7 µg/mL | Advanced solid tumors | [2] |

| AUC₀₋ₜ (Day 1) | 200 mg/m² bid | ~8 µg·h/mL | Advanced solid tumors | [2] |

| AUC₀₋ₜ (Day 8) | 200 mg/m² bid | ~4 µg·h/mL | Advanced solid tumors | [2] |

| Tmax | 200-1200 mg/m² bid | 2-4 hours | Advanced solid tumors | [2] |

| Autoinduction | All doses | Cmax and AUC decreased by ~50% after repeated dosing | Advanced solid tumors | [2] |

Biological Activity of TSU-68

The inhibitory activity of TSU-68 against various kinases is well-documented. The activity of this compound would need to be determined experimentally but is hypothesized to be similar to or potentially reduced compared to the parent compound due to increased polarity.

Table 2: In Vitro Inhibitory Activity of TSU-68

| Target Kinase | Assay Type | IC₅₀ / Ki | Reference |

| PDGFRβ | Cell-free autophosphorylation | Ki = 8 nM | [4] |

| Flk-1 (VEGFR2) | Cell-free trans-phosphorylation | Ki = 2.1 µM | [4] |

| FGFR1 | Cell-free trans-phosphorylation | Ki = 1.2 µM | [4] |

| c-kit | Cell-based autophosphorylation | IC₅₀ = 0.1-1 µM | [4] |

| VEGF-driven mitogenesis | HUVEC proliferation | IC₅₀ = 0.34 µM | [4] |

| FGF-driven mitogenesis | HUVEC proliferation | IC₅₀ = 9.6 µM | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound would need to be developed. Below are generalized protocols based on standard methodologies for studying drug metabolites.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, potentially starting from a protected 5-hydroxyoxindole precursor.

In Vitro Metabolism Study Protocol

To confirm the formation of this compound, an in vitro metabolism study could be performed.

-

Incubation: Incubate TSU-68 (e.g., 1-10 µM) with human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify TSU-68 and its metabolites. A parent ion scan for potential metabolites (M+16 for hydroxylation) would be performed.

Kinase Inhibition Assay Protocol

To assess the biological activity of this compound, a kinase inhibition assay would be necessary.

-

Assay Setup: In a microplate, combine the purified target kinase (e.g., VEGFR2, PDGFRβ), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound (and TSU-68 as a positive control).

-

Incubation: Incubate the reaction mixture at room temperature to allow for phosphorylation.

-

Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).

-

Data Analysis: Measure the signal and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways Targeted by TSU-68

The primary mechanism of action of TSU-68 involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis. It is anticipated that this compound, if active, would target the same pathways.

Conclusion and Future Directions

While direct preliminary studies on this compound are not currently available in the public domain, the known metabolic pathways of the parent compound, TSU-68, suggest its formation via CYP1A-mediated hydroxylation. This technical guide provides a foundational framework for researchers by summarizing the extensive data available for TSU-68 and outlining the necessary experimental approaches to synthesize, identify, and characterize this compound.

Future research should focus on:

-

Definitive identification of this compound in in vivo and in vitro metabolism studies of TSU-68.

-

Chemical synthesis of an authentic standard of this compound.

-

In vitro characterization of its inhibitory activity against the target kinases (VEGFR, PDGFR, FGFR) and comparison with the parent compound.

-

Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion properties.

Such studies will be crucial in determining the contribution of this compound to the overall pharmacological and toxicological profile of TSU-68.

References

- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. selleckchem.com [selleckchem.com]

The Metabolic Pathway of TSU-68 to 5-Hydroxy-TSU-68: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor, to its hydroxylated metabolite, 5-Hydroxy-TSU-68. This document details the enzymatic pathways, presents quantitative kinetic data, and outlines the experimental methodologies used to elucidate this biotransformation.

Introduction

TSU-68 is an orally administered antiangiogenic agent that targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Understanding the metabolic fate of TSU-68 is critical for characterizing its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. A key metabolic pathway is the hydroxylation of the indolinone ring system, leading to the formation of several metabolites, including the prominent this compound.

The Metabolic Pathway: Hydroxylation of TSU-68

The primary route of TSU-68 metabolism is hepatic oxidation.[1] In vitro studies utilizing human liver microsomes have identified the formation of three major hydroxylated metabolites: this compound, 6-Hydroxy-TSU-68, and 7-Hydroxy-TSU-68.[1] This guide focuses on the formation of this compound.

The hydroxylation reaction is catalyzed by cytochrome P450 (CYP) enzymes, specifically isoforms CYP1A1 and CYP1A2.[1][2] Further investigation has revealed that CYP1A2 plays a predominant role in the microsomal hydroxylation of TSU-68.[1]

An interesting characteristic of TSU-68 is its ability to induce its own metabolism through the upregulation of CYP1A1 and CYP1A2 expression.[1][2] This autoinduction leads to an accelerated clearance of the drug upon repeated administration, a phenomenon observed in clinical settings.[1]

References

- 1. Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time-dependent induction of rat hepatic CYP1A1 and CYP1A2 expression after single-dose administration of the anti-angiogenic agent TSU-68 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-TSU-68 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-TSU-68 is a derivative of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2][3][4][5][6] These RTKs are crucial mediators of angiogenesis, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, TSU-68 has demonstrated anti-angiogenic and anti-tumor activities.[2][6] This document provides detailed experimental protocols for investigating the effects of this compound on cultured cells, based on the known activities of its parent compound, TSU-68. The provided protocols for cell proliferation and apoptosis assays can be adapted to evaluate the efficacy and mechanism of action of this compound in various cell lines.

Mechanism of Action

TSU-68 acts as a competitive inhibitor of ATP binding to the kinase domains of VEGFR-2 (KDR), PDGFRβ, and FGFR1.[1][5][6] This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to an inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis. The primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Signaling pathway of this compound.

Data Presentation

The following table summarizes the in vitro inhibitory activities of the parent compound, TSU-68. These values can serve as a reference for designing dose-response experiments with this compound.

| Cell Line | Assay | Target/Process | IC50 (µM) | Reference |

| HUVEC | Mitogenesis | VEGF-driven | 0.34 | [1][3] |

| HUVEC | Mitogenesis | FGF-driven | 9.6 | [1][3] |

| MO7E | Proliferation | SCF-induced | 0.29 | [1][2][3] |

| MO7E | Autophosphorylation | c-kit | 0.1 - 1 | [1][3] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Adherent cancer cell line of choice (e.g., HT29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix by pipetting up and down.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a method for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

PBS

-